molecular formula C7H13ClO2 B3190411 4-Chloro-pentanoic acid ethyl ester CAS No. 41869-16-3

4-Chloro-pentanoic acid ethyl ester

Cat. No.: B3190411
CAS No.: 41869-16-3
M. Wt: 164.63 g/mol
InChI Key: OJAYUEGXOWQYTB-UHFFFAOYSA-N
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Description

4-Chloro-pentanoic acid ethyl ester, also known as ethyl 4-chloropentanoate, is an organic compound with the molecular formula C7H13ClO2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-pentanoic acid ethyl ester can be synthesized through the esterification of 4-chloropentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts and enzyme-mediated reactions is also explored to achieve high enantioselectivity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-pentanoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloro-pentanoic acid ethyl ester involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to release 4-chloropentanoic acid, which can then participate in various metabolic pathways. The chlorine atom in the molecule can also undergo substitution reactions, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-pentanoic acid ethyl ester is unique due to the presence of the chlorine atom, which imparts distinct reactivity and makes it a valuable intermediate for various chemical transformations. Its ability to undergo substitution reactions with different nucleophiles adds to its versatility in synthetic applications .

Properties

IUPAC Name

ethyl 4-chloropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAYUEGXOWQYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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